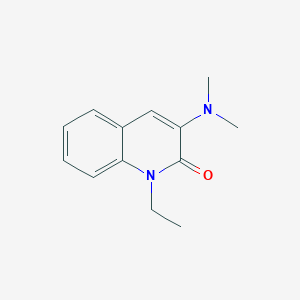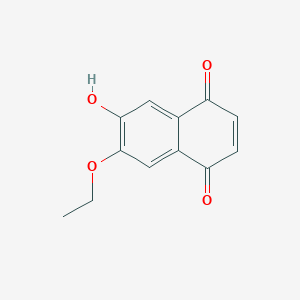
2-(1-Allyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Allyl-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, characterized by the presence of an indole ring system Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid typically involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid in the presence of water at elevated temperatures (around 100°C). This reaction facilitates a key condensation and sigmatropic rearrangement, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Allyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction can produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-(1-Allyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Allyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
1-Allyl-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
2-(6-Chloro-1H-indol-3-yl)acetic acid: A chlorinated analog with distinct chemical properties.
Uniqueness: 2-(1-Allyl-1H-indol-3-yl)acetic acid stands out due to its unique allyl substitution at the nitrogen atom of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(1-prop-2-enylindol-3-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |
Clave InChI |
ZGPQRJDPUJAYNM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)





![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)






